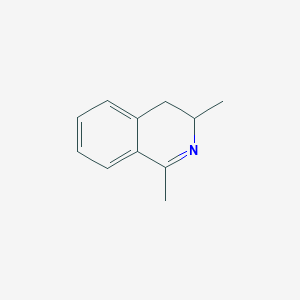







|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([CH3:12])[N:3]=1>[Pd].C(O)C>[CH3:1][CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH2:5][CH:4]([CH3:12])[NH:3]1
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NC(CC2=CC=CC=C12)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|


|
Type
|
CUSTOM
|
|
Details
|
With the reaction mixture being stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
An autoclave was charged with a slurry of 50%-
|
|
Type
|
ADDITION
|
|
Details
|
Then, there was added to the slurry
|
|
Type
|
CUSTOM
|
|
Details
|
The autoclave was flushed with hydrogen gas
|
|
Type
|
CUSTOM
|
|
Details
|
pressure of about 185 psi (12.5 atm; 12.6×105Pascal) and temperature of about 50° C
|
|
Type
|
TEMPERATURE
|
|
Details
|
The autoclave was maintained in this pressurized condition overnight
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
The temperature of the autoclave dropped to about 10° C.
|
|
Type
|
STIRRING
|
|
Details
|
with stirring of the reaction mixture
|
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|


Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1NC(CC2=CC=CC=C12)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |